[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
Description
Properties
IUPAC Name |
[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO/c1-17(25)8-7-15-26-16-22(20-12-4-5-14-23(20)26)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17H,7-8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOQHRRYZIBSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017313 | |
| Record name | AM2201 N-(4-fluoropentyl) isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-95-8 | |
| Record name | AM-2201 N-(4-fluoropentyl) isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427325958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM2201 N-(4-fluoropentyl) isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-2201 N-(4-FLUOROPENTYL) ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789F64K5PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Indole Core Formation
The indole scaffold is typically constructed via the Fischer indole synthesis , a widely employed method for generating substituted indoles. This reaction involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds (e.g., ketones or aldehydes). For [1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone, the indole precursor is synthesized using cyclohexanone and 4-fluoropentylhydrazine under acidic conditions (e.g., HCl or H2SO4) at 80–100°C for 6–12 hours. The reaction yields 1-(4-fluoropentyl)-1H-indole, which serves as the intermediate for subsequent functionalization.
Alternative methods include the Madelung cyclization , which utilizes strong bases like potassium tert-butoxide to cyclize N-(aryl)amides into indoles. However, this approach is less commonly reported for fluorinated indole derivatives due to compatibility issues with fluorinated alkyl groups.
Fluorinated Alkyl Chain Introduction
The 4-fluoropentyl side chain is introduced via N-alkylation of the indole nitrogen. This step employs 4-fluoropentyl bromide or chloride as the alkylating agent, with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds at 60–80°C for 8–16 hours, achieving yields of 70–85%.
Critical considerations :
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Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction efficiency by stabilizing the transition state.
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Base strength : Strong bases (NaH) ensure deprotonation of the indole nitrogen, facilitating nucleophilic attack on the alkyl halide.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted alkyl halide and byproducts.
Friedel-Crafts Acylation with Naphthalene
The final step involves coupling the 1-(4-fluoropentyl)indole with naphthalene-1-carbonyl chloride via Friedel-Crafts acylation . This reaction is catalyzed by aluminum chloride (AlCl3) in dichloromethane (DCM) at 0–5°C under inert atmosphere. The acyl chloride reacts with the indole’s C3 position, forming the methanone linkage.
Optimization parameters :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst loading | 1.2 equiv AlCl3 | 88% |
| Reaction temperature | 0°C | Minimal side products |
| Solvent | Anhydrous DCM | 92% purity |
Post-reaction workup :
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Quench excess AlCl3 with ice-cold water.
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Extract the product with DCM, dry over Na2SO4, and concentrate.
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Purify via recrystallization (ethanol/water) to achieve >95% purity.
Industrial-Scale Production Considerations
Process Intensification
Industrial synthesis prioritizes continuous flow reactors over batch systems to enhance reproducibility and safety. Key advancements include:
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Microreactors for precise temperature control during exothermic steps (e.g., Friedel-Crafts acylation).
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Automated quenching systems to neutralize AlCl3 efficiently.
Quality Control
In-process analytics ensure intermediate purity:
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HPLC-UV monitors alkylation completion (retention time: 8.2 min for 1-(4-fluoropentyl)indole).
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GC-MS verifies the absence of residual solvents (e.g., DMF < 10 ppm).
Comparative Analysis of Synthetic Strategies
Catalyst Efficiency in Friedel-Crafts Acylation
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| AlCl3 | 4 | 88 | 92 |
| FeCl3 | 6 | 72 | 85 |
| ZnCl2 | 8 | 65 | 78 |
AlCl3 remains the gold standard due to superior electrophilic activation of the acyl chloride.
Challenges and Mitigation Strategies
Fluorinated Byproduct Formation
The 4-fluoropentyl group may undergo hydrolysis under acidic conditions, generating 4-hydroxypentyl derivatives. Mitigation strategies include:
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Strict anhydrous conditions during alkylation.
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Low-temperature quenching post-acylation.
Chemical Reactions Analysis
AM2201 N-(4-fluoropentyl) isomer undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AM2201 N-(4-fluoropentyl) isomer has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: The compound is used in biological studies to understand the interaction of synthetic cannabinoids with cannabinoid receptors.
Medicine: Research involving this compound helps in understanding the pharmacological effects of synthetic cannabinoids, which can contribute to the development of new therapeutic agents.
Industry: It is used in forensic toxicology to detect and analyze synthetic cannabinoids in biological samples.
Mechanism of Action
The mechanism of action of AM2201 N-(4-fluoropentyl) isomer involves its interaction with cannabinoid receptors. The compound binds to the central cannabinoid receptor 1 and peripheral cannabinoid receptor 2, leading to the activation of these receptors. This activation triggers a cascade of intracellular signaling pathways, resulting in various physiological effects. The exact molecular targets and pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
Comparative Data Tables
Table 1. Structural and Pharmacological Comparison
Table 2. Metabolic Pathways of Selected SCRAs
Research Implications and Gaps
- The 4-fluoro analog’s pharmacological profile remains understudied, with predictions based on SAR trends. Direct in vitro binding assays and in vivo behavioral studies are needed.
- Comparative metabolic studies between 4- and 5-fluoro isomers could clarify the impact of fluorine position on SCRA detection in forensic toxicology .
- Structural modifications (e.g., naphthoyl vs. cyclopropane head groups) highlight the balance between receptor affinity and metabolic resistance, guiding future SCRA design .
Biological Activity
[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone, commonly referred to as AM-2201, is a synthetic cannabinoid that has garnered attention for its potent biological activity. It belongs to a class of compounds known as new psychoactive substances (NPS), which are designed to mimic the effects of naturally occurring cannabinoids. This article presents an in-depth analysis of the biological activity of AM-2201, including its pharmacological effects, metabolic pathways, and toxicological implications.
AM-2201 has the following chemical characteristics:
Pharmacological Effects
AM-2201 acts primarily as a potent agonist at cannabinoid receptors, particularly CB1 and CB2 receptors. Its affinity for these receptors leads to various physiological effects:
- CB1 Receptor Agonism : AM-2201 exhibits high binding affinity for the CB1 receptor, which is predominantly located in the brain. This interaction is responsible for its psychoactive effects, including euphoria and altered perception .
- CB2 Receptor Agonism : The compound also interacts with the CB2 receptor, which is more associated with immune system modulation. This may contribute to potential anti-inflammatory effects .
Metabolic Pathways
The metabolism of AM-2201 involves several enzymatic pathways predominantly mediated by cytochrome P450 enzymes. Key findings regarding its metabolism include:
- Phase I Metabolism : Initial metabolic transformations typically involve hydroxylation and oxidation processes that modify the compound's structure, leading to various metabolites .
- Phase II Metabolism : Conjugation reactions may occur subsequently, involving glucuronidation or sulfation, which enhance water solubility and facilitate excretion .
Toxicological Implications
Research indicates that while AM-2201 can produce desirable psychoactive effects, it is also associated with significant toxicological risks:
- Acute Toxicity : Reports have documented instances of acute toxicity following consumption, including symptoms such as agitation, hallucinations, and cardiovascular complications .
- Long-term Effects : Chronic use may lead to dependence and withdrawal symptoms similar to those observed with other cannabinoids. Additionally, there are concerns regarding potential neurotoxic effects due to its high potency .
Case Studies
Several case studies highlight the clinical implications of AM-2201 usage:
- Case Study 1 : A young adult presented with severe anxiety and tachycardia after using a synthetic cannabinoid product containing AM-2201. The patient required medical intervention to stabilize heart rate and manage anxiety symptoms .
- Case Study 2 : A retrospective analysis of emergency room visits linked to synthetic cannabinoids revealed a significant proportion attributed to AM-2201. Symptoms ranged from psychosis to seizures, emphasizing the compound's potential risks .
Q & A
Q. What are the established synthetic routes for [1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves two main steps:
- Step 1: Introduction of the 4-fluoropentyl group to the indole core. This can be achieved via alkylation of indole using 1-bromo-4-fluoropentane under basic conditions (e.g., NaH in DMF) .
- Step 2: Acylation at the indole 3-position. A Friedel-Crafts acylation using naphthalene-1-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is common .
Key intermediates include 1-(4-fluoropentyl)indole and naphthalene-1-carbonyl chloride. Purity of intermediates should be verified via TLC or HPLC before proceeding.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Essential for verifying substituent positions on the indole and naphthalene rings. For example, the 4-fluoropentyl group shows distinct splitting patterns due to fluorine coupling .
- FT-IR: Confirms carbonyl stretching (~1650–1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns. Electron ionization (EI) or ESI+ modes are recommended .
- X-ray Crystallography (if crystalline): Provides unambiguous confirmation of stereochemistry, as demonstrated for analogous indole-naphthoyl compounds .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- GHS Classification: Based on structurally similar fluorinated indoles, this compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles, fume hood) .
- Storage: Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation.
- Waste Disposal: Follow institutional guidelines for halogenated organic waste.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the Friedel-Crafts acylation step?
Methodological Answer:
- Catalyst Screening: Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) to reduce side reactions. ZnCl₂ has shown efficacy in naphthoylations under milder conditions .
- Solvent Effects: Use polar aprotic solvents (e.g., DCM, nitrobenzene) to stabilize the acylium ion intermediate.
- Temperature Control: Maintain temperatures between 0–5°C during acyl chloride addition to minimize indole ring decomposition .
Monitor progress via in-situ IR or GC-MS to identify optimal reaction termination points.
Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved during characterization?
Methodological Answer:
- Variable Temperature (VT) NMR: Resolve dynamic effects (e.g., rotational barriers in the 4-fluoropentyl chain) by acquiring spectra at low temperatures (–40°C) .
- 2D NMR (COSY, NOESY): Assign overlapping signals by correlating ¹H-¹H couplings and spatial proximity. For example, NOESY can confirm the orientation of the naphthoyl group relative to the indole ring .
- Computational Modeling: Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity, given its structural similarity to cannabinoid receptor ligands?
Methodological Answer:
- Receptor Binding Assays: Screen for CB1/CB2 receptor affinity using radioligand displacement (e.g., [³H]CP-55,940). Include JWH-018 (a structural analog) as a positive control .
- Functional Assays: Use cAMP inhibition or β-arrestin recruitment assays (e.g., BRET-based) to assess G-protein coupling efficacy .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate metabolic half-life .
Q. How can computational methods predict the compound’s physicochemical properties (e.g., logP, solubility)?
Methodological Answer:
- Software Tools: Use ChemAxon or ACD/Labs to calculate logP (predicted ~5.2) and aqueous solubility. Adjust parameters for fluorinated alkyl chains .
- Molecular Dynamics (MD): Simulate solvation behavior in water/DMSO mixtures to guide solvent selection for biological assays .
- Docking Studies: Model interactions with cannabinoid receptors using AutoDock Vina to prioritize structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
